molecular formula C14H16O4 B13968411 Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- CAS No. 50714-97-1

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-

Katalognummer: B13968411
CAS-Nummer: 50714-97-1
Molekulargewicht: 248.27 g/mol
InChI-Schlüssel: GUWNWVMZYFPNSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is an organic compound with a complex structure that includes a cyclopentanone ring and a dihydroxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- can be achieved through several methods. One common approach involves the [3+2] cycloaddition of alkyl aldehydes and alkynes, which is enabled by photoinduced hydrogen atom transfer. This method is highly efficient, producing cyclopentanones with excellent site-, regio-, and diastereoselectivity under mild conditions .

Industrial Production Methods

Industrial production of cyclopentanone derivatives often involves the use of prefunctionalized substrates that require multistep synthesis. The [3+2] cycloaddition method mentioned above is also applicable in industrial settings due to its atom-economic and straightforward nature .

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, often resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]- is unique due to the presence of the dihydroxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Eigenschaften

CAS-Nummer

50714-97-1

Molekularformel

C14H16O4

Molekulargewicht

248.27 g/mol

IUPAC-Name

2-[3-(2,5-dihydroxyphenyl)propanoyl]cyclopentan-1-one

InChI

InChI=1S/C14H16O4/c15-10-5-7-12(16)9(8-10)4-6-14(18)11-2-1-3-13(11)17/h5,7-8,11,15-16H,1-4,6H2

InChI-Schlüssel

GUWNWVMZYFPNSS-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(=O)C1)C(=O)CCC2=C(C=CC(=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.